1-(3-Chloropropyl)pyrrolidine-2,5-dione

Description

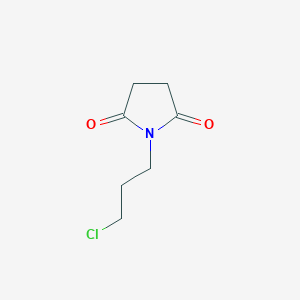

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116445-61-5 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chloropropyl)pyrrolidine-2,5-dione CAS number

An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione

CAS Number: 116445-61-5

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Also known as N-(3-chloropropyl)succinimide, this compound serves as a critical synthetic intermediate, enabling the covalent linkage of the stable succinimide scaffold to various molecular targets. The guide details its physicochemical properties, provides validated protocols for its synthesis and subsequent application, explores its chemical reactivity from a mechanistic standpoint, and outlines essential safety and handling procedures. The information herein is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively and safely utilize this versatile building block in their discovery workflows.

Core Compound Profile and Physicochemical Properties

1-(3-Chloropropyl)pyrrolidine-2,5-dione is characterized by a stable five-membered succinimide ring attached to a reactive three-carbon alkyl chloride linker. This dual-functionality is the cornerstone of its utility, offering a robust platform for introducing the succinimide moiety into larger, more complex molecules. The succinimide core itself is a privileged scaffold found in a variety of biologically active compounds, including those with anticonvulsant and antinociceptive properties.[1] The terminal alkyl chloride provides a reliable electrophilic site for nucleophilic substitution reactions, making it an ideal linker for conjugation to amines, thiols, and other nucleophilic groups present in pharmacophores.

Table 1: Physicochemical Properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

| Property | Value | Source(s) |

| CAS Number | 116445-61-5 | [2] |

| Molecular Formula | C₇H₁₀ClNO₂ | [3] |

| Molecular Weight | 175.61 g/mol | [2] |

| IUPAC Name | 1-(3-chloropropyl)pyrrolidine-2,5-dione | [4] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |

Spectroscopic Characterization (Predicted)

While comprehensive, experimentally verified spectra are not widely published, the structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione allows for a highly confident prediction of its key spectroscopic features. Researchers should use the following information as a guide for confirming the identity and purity of the compound via ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ ~3.65 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂ -Cl). The triplet splitting is due to coupling with the adjacent methylene group.

-

δ ~3.60 (t, 2H): Triplet corresponding to the two protons on the carbon attached to the succinimide nitrogen (N-CH₂ -). The triplet splitting is due to coupling with the central methylene group.

-

δ ~2.75 (s, 4H): A sharp singlet representing the four equivalent protons of the succinimide ring (-CO-CH₂ -CH₂ -CO-). The chemical equivalence of these protons leads to a singlet.

-

δ ~2.10 (quint, 2H): A quintet (or multiplet) for the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-). This signal is split by the two adjacent methylene groups.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

-

δ ~177.0: Carbonyl carbons of the succinimide ring (C =O). Carbonyl signals are characteristically downfield.[1]

-

δ ~41.5: Carbon of the methylene group attached to the chlorine atom (-C H₂-Cl).

-

δ ~38.0: Carbon of the methylene group attached to the succinimide nitrogen (N-C H₂-).

-

δ ~31.0: Central carbon of the propyl chain (-CH₂-C H₂-CH₂-).

-

δ ~28.0: Methylene carbons of the succinimide ring (-CO-C H₂-C H₂-CO-).

Predicted FTIR Spectrum (Liquid Film/KBr Pellet)

-

~2960-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups.

-

~1770 cm⁻¹ (weak) & ~1700 cm⁻¹ (strong): Characteristic symmetric and asymmetric C=O stretching vibrations of the succinimide ring. This double peak is a hallmark of the cyclic imide functional group.

-

~1420 cm⁻¹: CH₂ scissoring vibrations.

-

~1380 cm⁻¹: C-N stretching vibration.

-

~750-650 cm⁻¹: C-Cl stretching vibration.

Predicted Mass Spectrum (EI)

-

m/z = 175/177 [M]⁺: The molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a compound containing one chlorine atom.

-

m/z = 140: Fragment corresponding to the loss of the chlorine atom ([M-Cl]⁺).

-

m/z = 99: Fragment corresponding to the succinimide ring itself.

-

m/z = 77: Fragment corresponding to the chloropropyl group ([C₃H₆Cl]⁺).

Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

The synthesis of N-substituted succinimides is a robust and well-established chemical transformation. The most direct method involves a two-step, one-pot reaction starting from succinic anhydride and the corresponding primary amine, in this case, 3-chloropropan-1-amine. The initial step is the ring-opening of the anhydride by the amine to form a succinamic acid intermediate, which is then cyclized via dehydration to form the target imide.

Reaction Scheme

Detailed Experimental Protocol

Materials:

-

Succinic anhydride (1.0 eq)

-

3-Chloropropan-1-amine hydrochloride (1.05 eq)

-

Triethylamine (1.1 eq) or Sodium Acetate (1.1 eq)

-

Toluene or Xylene

-

Acetic anhydride (optional, for dehydration)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

-

Reagent Addition: To the flask, add succinic anhydride (1.0 eq) and toluene (approx. 5 mL per gram of anhydride).

-

Amine Preparation: In a separate beaker, dissolve 3-chloropropan-1-amine hydrochloride (1.05 eq) in a minimal amount of water and neutralize with a stoichiometric amount of a base like sodium hydroxide. Extract the free amine into a solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent. Alternatively, the free amine can be generated in situ.

-

Amidation (Step 1): Add the free 3-chloropropan-1-amine to the toluene/succinic anhydride slurry at room temperature. An exothermic reaction will occur, and the mixture will thicken as the succinamic acid intermediate precipitates. Stir for 1-2 hours at room temperature to ensure complete formation of the intermediate.

-

Cyclodehydration (Step 2):

-

Thermal Method: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent). Water will be collected azeotropically in the trap over 4-8 hours. Monitor the reaction progress by TLC until the starting intermediate is consumed.

-

Chemical Dehydration Method: Cool the mixture after Step 4. Add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate. Gently heat the mixture to 80-100°C for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off any solids (if applicable).

-

Wash the organic solution with saturated sodium bicarbonate solution to remove acetic acid (if used), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product (a viscous oil or solid) can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Chemical Reactivity and Mechanistic Considerations

The primary mode of reactivity for 1-(3-Chloropropyl)pyrrolidine-2,5-dione in drug development is the nucleophilic substitution at the terminal carbon of the propyl chain. The chlorine atom is a good leaving group, and the primary carbon is relatively unhindered, favoring an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Key Considerations for Reactivity:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiols, primary amines) will react more readily than weaker ones (e.g., alcohols, secondary amines with high steric hindrance).

-

Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

-

Temperature: Moderate heating (50-80°C) is often sufficient to drive the reaction to completion in a reasonable timeframe.

-

Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to scavenge the HCl produced when using amine hydrochloride salts or to deprotonate weaker nucleophiles.

-

Imide Ring Stability: The succinimide ring is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis (ring-opening) under strong basic conditions (e.g., NaOH, KOH), especially at elevated temperatures. This should be a consideration during reaction work-up.

Prototypical Application: Synthesis of a Linker-Pharmacophore Conjugate

To illustrate its utility, this section provides a protocol for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a model primary amine, 4-methoxyaniline, a common pharmacophore precursor.

Experimental Workflow

Detailed Protocol

Materials:

-

1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)

-

4-Methoxyaniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per mmol of the limiting reagent). Stir the suspension for 10 minutes at room temperature.

-

Reagent Addition: Dissolve 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Initial Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-substituted product.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(3-Chloropropyl)pyrrolidine-2,5-dione and its precursors are reactive chemicals that require careful handling.

Hazard Identification:

-

Based on related compounds, this substance should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2]

-

Hazard Statements (expected): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage:

-

Handle only under an inert atmosphere (nitrogen or argon) to prevent potential reactions with moisture.

-

Keep the container tightly closed. Store in a freezer at or below -20°C for long-term stability.[5]

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and handled by a licensed professional waste disposal service. Do not dispose of down the drain.

Conclusion

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a high-value synthetic tool for chemical and pharmaceutical research. Its straightforward synthesis and predictable reactivity via Sₙ2 displacement make it an excellent choice for introducing a succinimide-propyl linker into nascent drug candidates. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently integrate this reagent into their synthetic strategies to accelerate the discovery of novel therapeutics.

References

-

PubChem. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione. [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). [Link]

-

Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 4. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione | C13H16N2O3 | CID 43365679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 116445-61-5|1-(3-Chloropropyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-chloropropyl)succinimide, is a versatile bifunctional chemical intermediate of significant interest to the medicinal chemistry and drug development communities.[1][2] Its molecular architecture, featuring a reactive chloropropyl chain appended to a stable pyrrolidine-2,5-dione (succinimide) scaffold, makes it a valuable building block for the synthesis of a diverse array of complex, biologically active molecules.[1] The succinimide core is a well-established pharmacophore found in numerous compounds with therapeutic applications, including anticonvulsant and antinociceptive agents.[1][3][4] The strategic placement of the 3-chloropropyl group provides a reactive handle for introducing this privileged scaffold into larger molecular frameworks through alkylation reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, with a focus on its utility in the development of novel therapeutics for central nervous system (CNS) disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | N/A |

| Synonyms | N-(3-Chloropropyl)succinimide | [1] |

| CAS Number | 116445-61-5 | [2] |

| Molecular Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | [2] |

| Appearance | Likely a solid or liquid at room temperature | [2] |

| SMILES | O=C(CC1)N(CCCCl)C1=O | [5] |

Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be achieved through the nucleophilic substitution of a suitable starting material with the succinimide anion. A common and effective method involves the reaction of succinimide with 1-bromo-3-chloropropane in the presence of a base. This approach leverages the differential reactivity of the bromine and chlorine atoms, allowing for selective displacement of the more labile bromide by the succinimide nitrogen.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Materials:

-

Succinimide

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of succinimide (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane (1.1 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Reactivity and Key Reactions

The chemical utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is primarily dictated by the reactivity of the terminal chlorine atom on the propyl chain. This electrophilic center is susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Nucleophilic Substitution

The chloropropyl group readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism.[1] The chlorine atom acts as a good leaving group and can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is fundamental to its application as a synthetic linker.[1]

A noteworthy application of this reactivity is in the synthesis of precursors for the anxiolytic drug Buspirone, where nitrogen nucleophiles, such as piperazine derivatives, are commonly employed.[1]

Caption: Nucleophilic substitution at the chloropropyl moiety.

Applications in Drug Discovery

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4] 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a key intermediate for incorporating this valuable pharmacophore into novel drug candidates.

Central Nervous System (CNS) Agents

A significant area of application for this compound is in the development of therapeutics for CNS disorders.[1] It is a crucial precursor in the synthesis of novel pyrrolidine-2,5-dione derivatives designed as dual-acting ligands for the 5-HT₁ₐ receptor and the serotonin transporter (SERT).[1] Such dual-target agents are being investigated as potential treatments for depression and other mood disorders.[1]

Anticonvulsant and Antinociceptive Research

The broader class of compounds containing the pyrrolidine-2,5-dione core is under active investigation for its anticonvulsant and antinociceptive (pain-relieving) properties.[1][4] The chloropropyl linker enables the systematic modification of the succinimide core, allowing researchers to explore structure-activity relationships (SAR) and develop compounds that interact with neuronal voltage-gated sodium and calcium channels, which are key targets for seizure and neuropathic pain control.[1]

Caption: Role in drug discovery workflow.

Safety and Handling

As with all halogenated organic compounds, 1-(3-Chloropropyl)pyrrolidine-2,5-dione should be handled with appropriate safety precautions.[2] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Succinimide - Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]

- 2. CAS 116445-61-5: 2,5-Pyrrolidinedione, 1-(3-chloropropyl)- [cymitquimica.com]

- 3. Succinimide - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 116445-61-5|1-(3-Chloropropyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]

1-(3-Chloropropyl)pyrrolidine-2,5-dione molecular weight.

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: A Versatile Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a key chemical intermediate utilized by researchers, medicinal chemists, and drug development professionals. We will explore its molecular characteristics, core reactivity, synthetic applications, and essential handling protocols, offering a comprehensive resource grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-Chloropropyl)succinimide, is a bifunctional organic compound. Its structure is defined by two key features: a central pyrrolidine-2,5-dione (succinimide) ring and a reactive 3-chloropropyl side chain attached to the nitrogen atom. This unique combination makes it a valuable building block in organic synthesis. The succinimide core is a privileged scaffold found in numerous biologically active molecules, while the chloropropyl chain provides a reactive handle for covalent modification.[1]

The molecular weight of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is 175.61 g/mol .

| Property | Value |

| Molecular Formula | C₇H₁₀ClNO₂ |

| Molecular Weight | 175.61 g/mol |

| Common Name | N-(3-Chloropropyl)succinimide |

| Core Structure | Pyrrolidine-2,5-dione (Succinimide) |

| Key Functional Group | Alkyl Chloride |

Reactivity and Mechanistic Insights

The synthetic utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione stems from the predictable reactivity of its chloropropyl moiety.

Nucleophilic Substitution at the Chloropropyl Chain

The primary reaction pathway involves the 3-chloropropyl group, which acts as an electrophile. The chlorine atom is a competent leaving group, readily displaced by a wide range of nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] This mechanism is fundamental to its role as a linker, allowing for the covalent attachment of the succinimide scaffold to other molecules.

Common nucleophiles used in reactions with this intermediate include:

-

Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperazine derivatives) are frequently used to form new carbon-nitrogen bonds.[1]

-

Oxygen Nucleophiles: Alcohols and phenols can be used to form ether linkages.

-

Sulfur Nucleophiles: Thiols are effective for creating thioether bonds.

The choice of solvent and base is critical for optimizing reaction efficiency, typically favoring polar aprotic solvents that can solvate the cation but not the nucleophile, thus accelerating the SN2 pathway.

Caption: Synthetic workflow for creating a CNS drug candidate.

Experimental Protocol: Synthesis of an N-Substituted Succinimide Derivative

This section provides a generalized, self-validating protocol for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a secondary amine.

Objective: To covalently link a piperazine-containing pharmacophore to the succinimide scaffold via nucleophilic substitution.

Materials:

-

1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)

-

Substituted Piperazine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plate and developing system (e.g., Ethyl Acetate/Hexane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-Chloropropyl)pyrrolidine-2,5-dione, the substituted piperazine, and potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a solution with a concentration of approximately 0.1-0.5 M. Rationale: Polar aprotic solvents are chosen to facilitate the SN2 reaction.

-

Heating: Equip the flask with a condenser and heat the mixture to 60-80 °C with vigorous stirring. Rationale: Heating increases the reaction rate. The temperature should be optimized to ensure product formation without significant side-product generation.

-

Reaction Monitoring: Monitor the reaction progress by TLC. Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate. The disappearance of the starting material spot (1-(3-Chloropropyl)pyrrolidine-2,5-dione) indicates reaction completion. This typically takes 4-12 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate and wash with water and then brine to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure N-substituted succinimide derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and IR spectroscopy. [2][3]

Safety and Handling

While a specific safety data sheet (SDS) for 1-(3-Chloropropyl)pyrrolidine-2,5-dione was not retrieved, handling should follow best practices for related chemical classes like N-chlorosuccinimide and succinimide. [4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves. [4][6][8]* Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [4][6]Avoid contact with skin and eyes. [5][8]Do not eat, drink, or smoke in the laboratory. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. [5][7]* First Aid:

Spectroscopic Characterization Guide (Predicted)

For a researcher who has synthesized a derivative using 1-(3-Chloropropyl)pyrrolidine-2,5-dione, NMR spectroscopy is the primary tool for structural verification. Below are the expected characteristic signals for the core structure.

¹³C NMR:

-

Carbonyl Carbons (C=O): Two distinct signals expected in the downfield region, typically around ~177 ppm .

-

Methylene Carbons of Succinimide Ring (-CH₂-CH₂-): A signal around ~28 ppm .

-

Propyl Chain Carbons:

-

-N-CH₂-: A signal around ~38 ppm .

-

-CH₂-CH₂-Cl: A signal around ~30 ppm .

-

-CH₂-Cl: The carbon directly attached to the chlorine will be deshielded, appearing around ~42 ppm .

-

¹H NMR:

-

Succinimide Protons (-CH₂-CH₂-): A singlet integrating to 4H, expected around ~2.7 ppm .

-

Propyl Chain Protons:

-

-N-CH₂-: A triplet integrating to 2H, around ~3.6 ppm .

-

-CH₂-CH₂-Cl: A multiplet (quintet) integrating to 2H, around ~2.1 ppm .

-

-CH₂-Cl: A triplet integrating to 2H, around ~3.7 ppm .

-

Note: Chemical shifts are approximate and can vary based on the solvent and final molecular structure.

References

- Benchchem. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO.

- Apollo Scientific. Succinimide.

- Oxford Lab Fine Chem LLP. Material Safety Data Sheet - N-Chloro Succinimide 98%.

- Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.

- Fisher Scientific. Safety Data Sheet.

- Central Drug House (P) Ltd. N-Chloro Succinimide CAS No 128-09-6 Material Safety Data Sheet SDS/MSDS.

- Rybka, S., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- ResearchGate. Table 2 13C NMR spectroscopic data for compounds 1, 2, 3, 4 and 5 (100...

- ResearchGate. H (500 MHz) and 13 C (125 MHz) NMR spectroscopic data for compounds 3a...

- ResearchGate. Table 3 13C NMR (125 MHz) spectral data of compounds 9−15.

- PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons.

- ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- ResearchGate. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria | Request PDF.

- National Institutes of Health. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC.

- National Institutes of Health. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.

- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- PubMed. Recent applications of click chemistry in drug discovery.

- ResearchGate. (PDF) Pyrrolidine-2,5-dione.

Sources

- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]

- 2. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-chloropropyl)succinimide, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive chloropropyl chain and a succinimide core, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications.[1] The succinimide moiety is a well-established pharmacophore found in various biologically active compounds, while the 3-chloropropyl group serves as a versatile linker for introducing this core into larger molecular frameworks through nucleophilic substitution reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | [2] |

| CAS Number | 116445-61-5 | [2] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 49-51 °C | Commercially available data |

| Boiling Point | Decomposes upon heating | General knowledge |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Limited solubility in water. | General knowledge |

| SMILES | O=C(CC1)N(CCCCl)C1=O | [2] |

Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

The most common and efficient method for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is the N-alkylation of succinimide with a suitable three-carbon electrophile, typically 1-bromo-3-chloropropane. This reaction is a classic example of a nucleophilic substitution where the weakly acidic N-H proton of the succinimide is first removed by a base to generate a nucleophilic anion, which then attacks the electrophilic carbon of the haloalkane.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Experimental Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Succinimide

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq). The use of anhydrous reagents and solvent is crucial to prevent hydrolysis of the reactants and product.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. DMF is a suitable polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature. The dropwise addition helps to control the initial exotherm of the reaction. The bromide is a better leaving group than chloride, thus ensuring selective alkylation at the carbon bearing the bromine atom.[3]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Heating is necessary to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. This step quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Ethyl acetate is a suitable extraction solvent for the product, which has moderate polarity.

-

Washing: Combine the organic layers and wash with brine (2 x). Washing with brine helps to remove any remaining water and inorganic impurities from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-Chloropropyl)pyrrolidine-2,5-dione as a white to off-white solid.

Caption: Step-by-step workflow for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Spectroscopic Characterization

The structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the succinimide ring and the chloropropyl chain. The succinimide protons would appear as a singlet, while the chloropropyl protons would exhibit triplet or multiplet patterns due to spin-spin coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the succinimide ring, the methylene carbons of the ring, and the three carbons of the chloropropyl chain. The chemical shifts of these carbons provide valuable information about their electronic environment.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl groups (C=O) in the succinimide ring, typically appearing in the region of 1700-1770 cm⁻¹. Other characteristic peaks for C-N and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the chloropropyl chain or fragments from the succinimide ring.

Reactivity and Applications in Drug Development

The synthetic utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione stems from the reactivity of the terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the succinimide moiety into various molecular scaffolds.

Key Reactions

The primary reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is nucleophilic substitution at the terminal carbon of the chloropropyl chain. A wide range of nucleophiles, including amines, phenols, and thiols, can be used to displace the chloride ion, forming a new carbon-nucleophile bond.

Caption: General scheme of nucleophilic substitution reactions of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Applications in the Synthesis of Bioactive Molecules

1-(3-Chloropropyl)pyrrolidine-2,5-dione has proven to be a crucial intermediate in the synthesis of several important pharmaceutical agents, particularly those targeting the central nervous system.

-

Buspirone and Analogs: This compound is a key building block in the synthesis of buspirone, an anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist. The synthesis involves the alkylation of a piperazine derivative with 1-(3-Chloropropyl)pyrrolidine-2,5-dione.[1] This strategy has also been employed to create a variety of buspirone analogs with modified pharmacological profiles.

-

5-HT1A Receptor Ligands: The succinimide moiety is a recognized pharmacophore for 5-HT1A receptor ligands. The use of 1-(3-Chloropropyl)pyrrolidine-2,5-dione allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds by varying the nucleophile that displaces the chloride.[1]

-

Anticonvulsant and Antinociceptive Agents: The pyrrolidine-2,5-dione core is present in a number of compounds with anticonvulsant and antinociceptive (pain-relieving) properties. 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a valuable tool for synthesizing novel derivatives to investigate their potential as treatments for epilepsy and neuropathic pain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a synthetically versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse libraries of compounds for biological screening. The proven utility of this intermediate in the synthesis of CNS-active agents, such as buspirone, highlights its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the research and development of new medicines.

References

-

ResearchGate. (n.d.). Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-chloropropyl)phthalimide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Data for compound 3 in CH 3 OD (500 and 125 MHz, δ in ppm). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]

-

PubMed. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Retrieved from [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

- Google Patents. (n.d.). US4810789A - Process for buspirone hydrochloride polymorphic crystalline form conversion.

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP001388. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinimide. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Retrieved from [Link]

-

Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]

-

PubMed Central. (n.d.). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Retrieved from [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Retrieved from [Link]

-

JOCPR. (n.d.). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density. Retrieved from [Link]

Sources

Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione, commonly known as the succinimide ring system, is a privileged scaffold in medicinal chemistry and drug development. Its structural rigidity, capacity for hydrogen bonding, and synthetic versatility make it a cornerstone in the design of novel therapeutics. Molecules incorporating this five-membered cyclic imide exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antibacterial properties[1][2]. The pyrrolidine-2,5-dione moiety is a key structural unit in many compounds explored for treating diseases of the central nervous system and as inhibitors of critical enzymes like histone deacetylases (HDACs)[3].

This guide focuses on the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione (also known as N-(3-chloropropyl)succinimide), a valuable bifunctional intermediate. The presence of the reactive terminal chloroalkyl chain allows for its conjugation to other molecules, making it an essential building block for creating more complex pharmaceutical agents, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology research.

Retrosynthetic Analysis

A logical approach to synthesizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves dissecting the molecule into readily available precursors. The most straightforward disconnection is at the nitrogen-carbon bond of the propyl chain, suggesting an N-alkylation of the succinimide heterocycle.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary synthetic strategies that will be explored in detail:

-

Pathway A: Direct N-alkylation of succinimide with 1-bromo-3-chloropropane.

-

Pathway B: Two-step synthesis via formation and subsequent cyclization of an intermediate succinamic acid.

Primary Synthesis Pathway (A): N-Alkylation of Succinimide

This is the most common and direct method. It relies on the nucleophilic character of the deprotonated succinimide nitrogen attacking an electrophilic alkyl halide.

Causality and Mechanistic Insights

The core of this pathway is a classic SN2 (bimolecular nucleophilic substitution) reaction. Several factors are critical for success:

-

Deprotonation: Succinimide is weakly acidic (pKa ~9.5). A suitable base is required to generate the succinimidyl anion, a potent nucleophile. The choice of base is crucial; strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient, offering a safer and more practical option for larger-scale synthesis.

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), is ideal. These solvents can dissolve the ionic intermediates (the succinimidyl salt) without solvating the nucleophile so strongly as to hinder its reactivity.

-

The Alkylating Agent: 1-Bromo-3-chloropropane is a judicious choice. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the bromide a much better leaving group. Consequently, the SN2 reaction occurs selectively at the brominated carbon, leaving the chloro- group intact for subsequent functionalization[4].

Visualizing the Workflow

Caption: Experimental workflow for the N-alkylation pathway.

Detailed Experimental Protocol

Materials:

-

Succinimide (1.0 eq)

-

1-Bromo-3-chloropropane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the solids are suspended (approx. 5-10 mL per gram of succinimide).

-

Reagent Addition: Begin stirring the suspension. Add 1-bromo-3-chloropropane (1.1 eq) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting succinimide), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (often an oil or low-melting solid) can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

Alternative Synthesis Pathway (B): Succinamic Acid Cyclization

Causality and Mechanistic Insights

-

Amidation: The reaction between succinic anhydride and 3-chloropropylamine is a rapid and typically high-yielding nucleophilic acyl substitution. The primary amine is highly nucleophilic and attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of N-(3-chloropropyl)succinamic acid. This step is often performed at room temperature.[5]

-

Cyclodehydration: The second step requires the removal of a molecule of water to form the imide ring. This can be achieved by:

-

Thermal Cyclization: Simply heating the succinamic acid intermediate above its melting point (often >150 °C) can drive the reaction.[6]

-

Chemical Dehydration: A more controlled method involves using a dehydrating agent like acetic anhydride in a suitable solvent. This allows for lower reaction temperatures and can often lead to cleaner products.

-

Detailed Experimental Protocol

Part 1: Synthesis of N-(3-chloropropyl)succinamic acid

-

Dissolve 3-chloropropylamine hydrochloride (1.0 eq) in water and neutralize with an equivalent amount of sodium hydroxide. Extract the free amine into a solvent like diethyl ether. Dry the organic layer and carefully remove the solvent.

-

Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether in a flask.

-

Cool the succinic anhydride solution in an ice bath. Add the solution of 3-chloropropylamine dropwise with vigorous stirring.

-

A white precipitate of the succinamic acid will form. Continue stirring for 1-2 hours.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Part 2: Cyclodehydration to 1-(3-Chloropropyl)pyrrolidine-2,5-dione

-

Place the dried N-(3-chloropropyl)succinamic acid (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate.

-

Heat the mixture to reflux (around 100-120 °C) for 1-2 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as described in Pathway A.

Data Presentation and Characterization

Successful synthesis must be validated by thorough characterization. The identity and purity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione are confirmed using standard spectroscopic techniques.[1][7]

| Parameter | Pathway A (N-Alkylation) | Pathway B (Cyclization) |

| Typical Yield | 70-85% | 65-80% (over two steps) |

| Purity (Post-Purification) | >98% | >97% |

| Key Reagents | Succinimide, K₂CO₃, 1-Bromo-3-chloropropane | Succinic Anhydride, 3-Chloropropylamine, Acetic Anhydride |

| Reaction Temperature | 60-70 °C | Room Temp, then 100-120 °C |

| Primary Advantage | More direct, one-pot synthesis | Avoids potentially problematic alkylation step |

Expected Analytical Data:

-

Molecular Formula: C₇H₁₀ClNO₂[8]

-

Molecular Weight: 175.61 g/mol [8]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.65 (t, 2H, -CH₂-Cl), ~3.55 (t, 2H, -N-CH₂-), ~2.70 (s, 4H, -CO-CH₂-CH₂-CO-), ~2.05 (quintet, 2H, -N-CH₂-CH₂-CH₂-Cl).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~177 (C=O), ~42 (-CH₂-Cl), ~38 (-N-CH₂-), ~32 (-N-CH₂-CH₂-), ~28 (-CO-CH₂-).

-

FT-IR (KBr, cm⁻¹): ~1770 and ~1700 (strong, C=O stretch of imide), ~2950 (C-H stretch), ~750 (C-Cl stretch).

-

Mass Spectrometry (EI): m/z 175 (M⁺), characteristic isotope pattern for chlorine (M+2 peak at ~33% intensity of M⁺).

Conclusion

The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is readily achievable through robust and well-understood chemical transformations. The direct N-alkylation of succinimide with 1-bromo-3-chloropropane represents the most efficient and high-yielding approach, capitalizing on the differential reactivity of the alkyl halides. The alternative two-step pathway involving the cyclization of a succinamic acid intermediate provides a reliable backup strategy. The successful synthesis and purification of this compound provide drug development professionals with a versatile building block, enabling the construction of novel and complex molecules with significant therapeutic potential.

References

- Bhat, K. S., & Gowda, B. T. (2000). Details on N-(aryl)-amides structures.

- Gowda, B. T., et al. (1999). Studies on N-(aryl)-amides. Journal of Molecular Structure, 485-486, 565-573.

- Gowda, B. T., et al. (2007). Structural studies on N-(aryl)-amides. Journal of Molecular Structure, 837(1-3), 211-219.

-

International Agency for Research on Cancer. (2020). 1-Bromo-3-chloropropane. In Some Industrial Chemical Intermediates and Solvents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 125. Lyon (FR): IARC. Available from: [Link]

-

Kavitha, S., et al. (2011). N-(3-chlorophenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1977. Available from: [Link]

-

Organic Syntheses. (n.d.). Succinimide. Org. Syn. Coll. Vol. 2, p.562 (1943); Vol. 14, p.80 (1934). Available from: [Link]

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]

- Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of 1,3-disubstituted pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.

- Saraswathi, M., et al. (2010a). Studies on N-(aryl)-amides. Journal of Molecular Structure, 963(1-3), 124-130.

- Saraswathi, M., et al. (2010b). Further studies on N-(aryl)-amides. Journal of Molecular Structure, 975(1-3), 323-329.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

Telvekar, V. N. (2010). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 15(8), 5548-5557. Available from: [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available from: [Link]

-

ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available from: [Link]

-

ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. mdpi.com [mdpi.com]

- 6. N-(3-Chlorophenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

A Technical Guide to the Solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile synthetic intermediate. This document moves beyond a simple data sheet to offer predictive insights based on physicochemical properties and a robust experimental framework for empirical determination.

Introduction: The Significance of Solubility for a Key Synthetic Building Block

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a bifunctional molecule featuring a succinimide ring and a reactive chloropropyl chain.[1][2] This structure makes it a valuable building block in medicinal chemistry, particularly for introducing a spacer arm and a cyclic imide moiety into more complex molecules.[2] Its applications include the synthesis of ligands for serotonin transporters (SERT) and 5-HT1A receptors, which are targets for therapies addressing central nervous system disorders like depression.[2] The pyrrolidine-2,5-dione core is also explored for its potential anticonvulsant and antinociceptive properties.[2]

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation and analytical characterization. This guide provides a foundational understanding of its solubility profile, grounded in its molecular structure.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4]

Molecular Structure Analysis:

-

Polar Succinimide Ring: The pyrrolidine-2,5-dione moiety contains two polar carbonyl groups (C=O) and a nitrogen atom. These groups can act as hydrogen bond acceptors.

-

Alkyl Halide Chain: The 3-chloropropyl group is less polar than the succinimide ring. The chlorine atom adds some polarity, but the overall character of the chain is aliphatic.

-

Overall Polarity: The combination of a highly polar cyclic imide and a less polar alkyl chain gives 1-(3-Chloropropyl)pyrrolidine-2,5-dione a moderate overall polarity.

Based on this structure, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | These solvents have strong dipoles that can interact effectively with the polar carbonyl groups of the succinimide ring. The absence of acidic protons prevents unwanted reactions. DMF is often a good solvent for N-substituted succinimides.[5] |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygens of the solute. However, the non-polar alkyl chain may limit very high solubility. |

| Ethanol | Moderate | Similar to methanol, but its slightly longer alkyl chain makes it marginally less polar, which might align well with the overall polarity of the solute. | |

| Water | Low to Sparingly Soluble | While the molecule has polar groups, the overall structure, including the alkyl chain, is likely too large and non-polar to be readily soluble in water. N-substituted succinimides generally show decreasing water solubility with increasing substituent size.[5] | |

| Non-Polar | Hexane | Insoluble | The significant polarity of the succinimide ring will prevent dissolution in a non-polar aliphatic solvent like hexane.[4] |

| Toluene | Low | Toluene has some limited capacity to interact with the molecule through pi-stacking with the carbonyl groups, but it is unlikely to be a good solvent. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and is often an effective solvent for a wide range of organic compounds, including those with moderate polarity and alkyl halide functionalities. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for compounds of intermediate polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique.[3] This protocol ensures that the system reaches equilibrium, providing an accurate measurement of the saturation solubility.

Objective: To determine the concentration of a saturated solution of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in a selected organic solvent at a specific temperature.

Materials:

-

1-(3-Chloropropyl)pyrrolidine-2,5-dione (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument.

Workflow Diagram:

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(3-Chloropropyl)pyrrolidine-2,5-dione to a vial. The excess is crucial to ensure a saturated solution is formed. Record the approximate mass.

-

Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method (or other suitable technique) to determine the concentration of the solute.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.

Factors Influencing Solubility

Several factors can affect the measured solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[6] For recrystallization procedures, this is a key principle. It is essential to control temperature precisely during experimental determination.

-

Solvent Polarity: As discussed, the polarity of the solvent is the most critical factor. A solvent that can effectively solvate both the polar succinimide ring and the less polar chloropropyl chain will exhibit the highest dissolving capacity.

-

Purity of the Compound: Impurities in the 1-(3-Chloropropyl)pyrrolidine-2,5-dione sample can alter its measured solubility.

-

Presence of Water: In organic solvents, even small amounts of water can influence solubility, especially in non-polar or moderately polar solvents where water is immiscible or only sparingly soluble.

Logical Relationship Diagram:

Caption: Key factors influencing the solubility of a solute.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- CymitQuimica. (n.d.). CAS 116445-61-5: 2,5-Pyrrolidinedione, 1-(3-chloropropyl)-.

- ResearchGate. (2025, August 10). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties.

- Benchchem. (n.d.). 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

Sources

- 1. CAS 116445-61-5: 2,5-Pyrrolidinedione, 1-(3-chloropropyl)- [cymitquimica.com]

- 2. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine-2,5-dione

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable bifunctional molecule in the landscape of modern organic synthesis and drug discovery. As a derivative of succinimide, it serves as a versatile building block, integrating a reactive chloropropyl side chain with the stable succinimide ring system. This unique combination allows for its use in the synthesis of a wide array of more complex molecules, including novel therapeutic agents and functionalized polymers. The pyrrolidine-2,5-dione core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(3-Chloropropyl)pyrrolidine-2,5-dione, grounded in fundamental principles and supported by established methodologies.

Molecular Structure and Analytical Overview

A logical workflow for the comprehensive characterization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves a multi-technique approach to unambiguously determine its structure and purity.

Caption: Workflow for the synthesis and spectral characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their chemical environment.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~3.65 | Triplet (t) | 2H | -CH₂-Cl | The methylene group directly attached to the electronegative chlorine atom is expected to be the most deshielded of the propyl chain protons.[3] |

| ~3.60 | Triplet (t) | 2H | -N-CH₂- | The methylene group attached to the nitrogen of the succinimide ring is also deshielded. |

| ~2.75 | Singlet (s) | 4H | -CO-CH₂-CH₂-CO- | The four protons of the succinimide ring are chemically equivalent and show a characteristic singlet.[4][5] |

| ~2.10 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This central methylene group of the propyl chain is split by the two adjacent methylene groups. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group classification.

| Chemical Shift (δ) ppm (Predicted) | Carbon Type (DEPT) | Assignment | Rationale |

| ~177.0 | C | C=O | The carbonyl carbons of the imide are highly deshielded and characteristic of this functional group.[6][7] |

| ~42.0 | CH₂ | -CH₂-Cl | The carbon atom bonded to the chlorine atom is deshielded.[8] |

| ~38.0 | CH₂ | -N-CH₂- | The carbon atom attached to the nitrogen is in a typical range for N-alkylated carbons. |

| ~31.0 | CH₂ | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain is the most shielded of the chain carbons. |

| ~28.0 | CH₂ | -CO-CH₂-CH₂-CO- | The equivalent methylene carbons of the succinimide ring appear as a single peak.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2960-2850 | C-H Stretch | Alkyl (CH₂) | Confirms the presence of the saturated carbon backbone of the chloropropyl chain and the succinimide ring.[9] |

| ~1770 & ~1700 | C=O Stretch (Asymmetric & Symmetric) | Cyclic Imide | This pair of strong absorption bands is highly characteristic of a five-membered cyclic imide like succinimide.[10][11] The two bands arise from the symmetric and asymmetric stretching of the two carbonyl groups. |

| 1470-1440 | C-H Bend | Methylene (CH₂) | Further evidence for the presence of methylene groups in the structure.[9] |

| ~750-650 | C-Cl Stretch | Alkyl Halide | A moderate to weak absorption in this region indicates the presence of the carbon-chlorine bond. |

The diagnostic hallmark in the IR spectrum is the dual carbonyl absorption, which provides compelling evidence for the integrity of the pyrrolidine-2,5-dione ring system.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

Expected Molecular Ion: For C₇H₁₀ClNO₂, the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 175.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic [M]⁺ peak at m/z 175 and an [M+2]⁺ peak at m/z 177 with an intensity ratio of roughly 3:1.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for the molecule.

Interpretation of Key Fragments:

-

m/z 140: This peak likely corresponds to the loss of a chlorine radical from the molecular ion.

-

m/z 98: A prominent peak at this m/z value would be indicative of the stable succinimide radical cation, resulting from cleavage of the N-C bond of the propyl chain.

-

m/z 77/79: This isotopic pair represents the chloropropyl cation, another likely product of the N-C bond cleavage.

The observation of these fragments, particularly the isotopic signature of chlorine-containing ions, provides a robust confirmation of the molecular structure.[12]

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous sample preparation and adherence to established instrumental procedures.

NMR Spectroscopy Protocol

-